2-(benzylsulfanyl)-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one -

2-(benzylsulfanyl)-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one

Catalog Number: EVT-4215350
CAS Number:
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(Benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone belongs to the class of compounds known as quinazolinones. Quinazolinones are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. [, ] These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring with a ketone group at the 4-position. []

Synthesis Analysis

Although the synthesis of 2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone is not explicitly described in the provided papers, similar quinazolinone derivatives have been synthesized using a variety of methods. [, ] One common approach involves the reaction of anthranilic acid derivatives with appropriately substituted amides or thioamides. []

Molecular Structure Analysis

The molecular structure of 2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone can be analyzed based on its chemical name and the general structure of quinazolinones. [] The molecule consists of:

Mechanism of Action
  • Antitumor activity: By inhibiting key enzymes involved in cell proliferation, such as EGFR tyrosine kinase and B-RAF kinase. [, ]
  • Antimicrobial activity: By disrupting the integrity of bacterial cell walls or inhibiting bacterial DNA synthesis. []
  • Modulation of GABAergic transmission: By interacting with the benzodiazepine binding site of the GABAA receptor complex. [, , , , , ]
Applications
  • As a lead compound in drug discovery: Its unique substitution pattern could potentially contribute to novel pharmacological profiles, making it a promising candidate for further development into therapeutic agents. []

2-(3-Benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide

  • Compound Description: This compound demonstrated significant broad-spectrum antitumor activity with a mean GI50 of 10.47 µM. It exhibited nearly 1.5 to 3.0-fold greater potency compared to the positive control 5-fluorouracil (5-FU) [].
  • Relevance: This compound shares the core quinazolinone structure with 2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone. The key structural differences lie in the substitution at the 3-position of the quinazolinone ring (3-benzyl-6-methyl vs. 3-ethyl-6,7-dimethoxy) and the presence of a -N-(3,4,5-trimethoxyphenyl)acetamide moiety linked via a thioacetamide linker at the 2-position [].

2-(3-Benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide

  • Compound Description: This compound exhibited impressive broad-spectrum antitumor activity with a mean GI50 of 7.24 µM, demonstrating significantly higher potency than the positive control 5-FU [].

3-(3-Benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)-propanamide

  • Compound Description: This compound showed substantial broad-spectrum antitumor activity with a mean GI50 of 14.12 µM, indicating greater potency compared to the positive control 5-FU [].
  • Relevance: This compound also belongs to the quinazolinone class, similar to 2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone. While it shares the core quinazolinone structure, it differs in the 3-position substitution (3-benzyl-6-methyl vs. 3-ethyl-6,7-dimethoxy) and the presence of a -N-(3,4,5-trimethoxyphenyl)propanamide group linked via a thiopropanamide linker at the 2-position [].

PD153035 (6,7-Dimethoxy-4-(3′-bromophenyl)amino-quinazoline)

  • Compound Description: This compound is recognized as a highly potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase [].
  • Relevance: PD153035 shares the core quinazolinone structure with 2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone. While both have the 6,7-dimethoxy substitution, PD153035 features a 4-(3′-bromophenyl)amino group instead of the 2-(benzylthio)-3-ethyl substitutions in the target compound. The presence of a quinazoline core and its association with kinase inhibition highlights the structural relevance of this compound [].

Gefitinib (ZD1839)

  • Compound Description: Gefitinib is a drug developed from the quinazoline family and is currently approved by the FDA for the treatment of advanced non-small-cell lung cancer (NSCLC) [].
  • Relevance: Although the paper does not provide the exact structure of Gefitinib, it emphasizes that the drug originates from the quinazoline compound family, like 2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone. This shared chemical class and its application in cancer treatment establish a significant structural link between Gefitinib and the target compound [].

KF31327 (3-Ethyl-8-[2-(4-hydroxymethylpiperidino)benzylamino]-2,3-dihydro-1H-imidazo[4,5-g]-quinazoline-2-thione dihydrochloride)

  • Compound Description: KF31327 demonstrates significantly higher inhibitory activity on cyclic GMP-specific phosphodiesterase compared to Sildenafil (Viagra) [].
  • Relevance: This compound belongs to the quinazoline family, similar to 2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone. Despite a more complex structure, the shared quinazoline core and its association with potent biological activity highlight its structural relevance. KF31327 further underscores the significance of exploring structural variations within this class of compounds [].

Properties

Product Name

2-(benzylsulfanyl)-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one

IUPAC Name

2-benzylsulfanyl-3-ethyl-6,7-dimethoxyquinazolin-4-one

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H20N2O3S/c1-4-21-18(22)14-10-16(23-2)17(24-3)11-15(14)20-19(21)25-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3

InChI Key

XKBYMXVGBRIOKW-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC(=C(C=C2N=C1SCC3=CC=CC=C3)OC)OC

Solubility

<0.4 [ug/mL]

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N=C1SCC3=CC=CC=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.